Quinoxaline-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline-2-sulfonamide is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by a quinoxaline ring system fused with a sulfonamide group, which enhances its biological activity and therapeutic potential .
Mechanism of Action
Target of Action
Quinoxaline-2-sulfonamide is a compound that has been found to have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, sulfonamides, like this compound, inhibit the bacterial enzyme dihydropteroate synthetase, which is necessary for the synthesis of folic acid . Without folic acid, bacteria cannot replicate, leading to their eventual death .
Biochemical Pathways
This compound affects the biochemical pathway involved in the synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of para-aminobenzoic acid (PABA) into folic acid . This disruption affects the downstream effects of bacterial replication, as folic acid is crucial for bacterial growth and multiplication .
Pharmacokinetics
It’s known that the topological polar surface area (tpsa) is a good indicator of drug absorption in the intestines, caco-2 monolayer penetration, and blood-brain barrier crossing
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This leads to the death of the bacteria, making this compound an effective antibacterial agent .
Biochemical Analysis
Biochemical Properties
Quinoxaline-2-sulfonamide interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s broad range of biomedical activities .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-2-sulfonamide typically involves the reaction of substituted amines with quinoxaline-containing sulfonyl chloride. This reaction is often carried out under mild conditions, using solvents such as dichloromethane or ethanol, and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale batch or continuous flow processes. These methods often employ green chemistry principles to minimize environmental impact, utilizing catalysts and recyclable solvents to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-2-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed: The major products formed from these reactions include quinoxaline-2-sulfonic acid, reduced this compound derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
Quinoxaline-2-sulfonamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Quinoxaline-1,4-dioxide: Known for its antimicrobial and anticancer properties.
Quinoxaline-2-carbonitrile: Exhibits significant antitumor activity.
Quinoxaline-2-carboxamide: Used in the development of pharmaceuticals with various therapeutic applications.
Uniqueness: Quinoxaline-2-sulfonamide stands out due to its enhanced biological activity conferred by the sulfonamide group. This modification not only increases its solubility and stability but also broadens its spectrum of activity against different biological targets .
Properties
IUPAC Name |
quinoxaline-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZGSKFHIFQBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.